Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH

Vue d'ensemble

Description

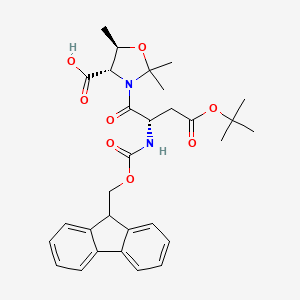

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a synthetic peptide derivative used in various scientific research applications. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid (Asp) with tert-butyl (OtBu) ester, threonine (Thr) with a pseudo-proline (Psi(Me,Me)pro) modification, and a free hydroxyl group (OH). This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH involves several steps:

Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

OtBu Ester Formation: The carboxyl group of aspartic acid is esterified with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.

Threonine Modification: Threonine is modified to include the pseudo-proline (Psi(Me,Me)pro) moiety through a cyclization reaction.

Coupling Reaction: The modified threonine is coupled with the Fmoc-Asp(OtBu) using coupling agents like HBTU or DIC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide is assembled on a solid resin support.

Analyse Des Réactions Chimiques

Key Reaction Types and Mechanisms

This compound participates in three primary reaction categories during peptide synthesis:

Reagent Systems and Optimized Conditions

Reaction efficiency depends on reagent selection and stoichiometry:

Major Reaction Products

Key intermediates and final products generated during synthesis:

Role of Pseudoproline Modification

The Thr(ΨMe,MePro) moiety confers unique advantages over standard dipeptides:

Stability and Degradation Pathways

Applications De Recherche Scientifique

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS):

- Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is primarily employed as a building block in SPPS. The Fmoc group facilitates the protection of the amino group during synthesis, allowing for sequential addition of amino acids to form peptides.

- The OtBu group protects the carboxylic acid during coupling reactions and can be removed under acidic conditions to expose the carboxyl group for further reactions .

Advantages:

- The inclusion of the Psi(Me,Me)pro modification helps prevent aggregation during synthesis, enhancing the yield and purity of the final peptide product .

Drug Discovery

Peptide-Based Therapeutics:

- This compound is integral in developing peptide-based drugs due to its ability to enhance the stability and bioactivity of therapeutic peptides .

- Its structural properties allow for the design of peptides that can interact effectively with biological targets, making it valuable in creating novel therapeutics for various diseases.

Case Studies:

- Research has demonstrated that peptides synthesized using this compound exhibit improved pharmacokinetic profiles compared to traditional peptides without such modifications .

Biological Studies

Protein-Protein Interactions:

- The compound is utilized to study interactions between proteins and enzymes, providing insights into biochemical pathways and mechanisms .

- It can be used to investigate enzyme-substrate interactions, which are crucial for understanding metabolic processes.

Gene Expression Regulation:

- This compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thus affecting transcriptional activity in target genes .

Material Science

Peptide-Based Materials:

- This compound can be used in designing peptide-based materials with unique properties suitable for various applications in nanotechnology and biomaterials .

- Its ability to form stable structures makes it a candidate for creating scaffolds in tissue engineering and drug delivery systems.

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps:

- Fmoc Protection: Aspartic acid's amino group is protected using Fmoc-Cl.

- OtBu Ester Formation: The carboxyl group is esterified with tert-butyl alcohol.

- Threonine Modification: Threonine is modified to include the pseudo-proline moiety through cyclization.

- Coupling Reaction: The modified threonine is coupled with Fmoc-Asp(OtBu) using coupling agents like HBTU or DIC .

Mécanisme D'action

The compound exerts its effects through the formation of peptide bonds, enabling the synthesis of larger peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The pseudo-proline modification in threonine induces conformational constraints, enhancing the stability and folding of the resulting peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OMe: Similar structure but with serine instead of threonine.

Fmoc-Asp(OtBu)-Thr-OH: Lacks the pseudo-proline modification.

Fmoc-Asp(OtBu)-Ala-OH: Contains alanine instead of threonine.

Uniqueness

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is unique due to the pseudo-proline modification, which imparts conformational rigidity and enhances the stability of the synthesized peptides. This makes it particularly useful in applications requiring stable and well-folded peptides.

Activité Biologique

Overview

Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on aspartic acid (Asp), a tert-butyl (OtBu) ester, and a threonine (Thr) residue modified with a pseudoproline structure (Psi(Me,Me)pro). Its unique structural characteristics enhance its utility in various biochemical applications, including drug discovery and the study of protein interactions.

Molecular Mechanism

The biological activity of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can be attributed to its interactions with biomolecules. These interactions may include:

- Enzyme Inhibition : The compound can bind to enzyme active sites, potentially inhibiting their activity. For example, it may inhibit proteases by preventing substrate cleavage through competitive binding.

- Gene Expression Modulation : By interacting with transcription factors and regulatory proteins, this compound can influence the transcriptional activity of target genes.

- Cell Signaling Pathways : Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH is involved in various cellular processes such as cell signaling, metabolism, and gene expression regulation .

Applications in Research

Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH is utilized in several research domains:

- Peptide Synthesis : It serves as a crucial building block for synthesizing complex peptides and proteins. The pseudoproline modification helps minimize aggregation during synthesis, improving yield and solubility .

- Drug Discovery : The compound is instrumental in developing peptide-based therapeutics, particularly for targeting specific proteins or pathways involved in diseases .

- Biological Studies : It aids in studying protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular mechanisms .

Chemical Reactions and Synthesis

The synthesis of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH involves several key steps:

- Fmoc Protection : The amino group of aspartic acid is protected using Fmoc-Cl in the presence of a base like sodium carbonate.

- OtBu Ester Formation : The carboxyl group of aspartic acid is esterified with tert-butyl alcohol under acidic conditions.

- Threonine Modification : Threonine is modified to include the pseudoproline moiety through cyclization reactions.

- Coupling Reaction : The modified threonine is coupled with Fmoc-Asp(OtBu) using coupling agents like HBTU or DIC with DIPEA as a base .

Case Studies

Several studies have highlighted the importance of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH in biological research:

- Peptide Aggregation Studies : Research demonstrated that incorporating pseudoproline residues significantly reduces β-sheet formation during peptide synthesis, which is often associated with aggregation. This property enhances solubility and facilitates more efficient synthesis of larger peptides .

- Enzyme Interaction Analysis : A study showed that Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH could effectively inhibit specific proteases by binding to their active sites, thus providing insights into potential therapeutic applications for enzyme-related diseases .

- Gene Regulation Experiments : Experiments involving this compound indicated its ability to modulate gene expression by interacting with key transcription factors involved in metabolic pathways. This suggests potential uses in metabolic engineering or therapeutic interventions for metabolic disorders .

Propriétés

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQJRYSIZOXCTJ-LAMXGVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102967 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920519-32-0 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920519-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.